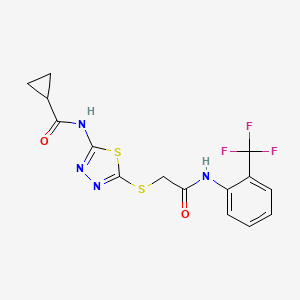

N-(5-((2-oxo-2-((2-(trifluorométhyl)phényl)amino)éthyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H13F3N4O2S2 and its molecular weight is 402.41. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Liaisons à la rainure de l'ADN

La structure unique du composé en fait un excellent candidat pour la liaison à la rainure de l'ADN. Les chercheurs ont synthétisé des 1-trifluoroacétyl-3-aryl-5-(2-oxo-2-aryléthylthio)-1,2,4-triazoles par le biais d'une synthèse régiosélective fortuite. Cela a été réalisé via une réaction en cascade monotope de 3-mercapto[1,2,4]triazoles avec des trifluorométhyl-β-dicétones en présence de NBS (N-bromosuccinimide) au lieu du thiazolo[3,2-b][1,2,4]triazole cyclisé . Ces composés ont été caractérisés à l'aide d'expériences de RMN 2D hétéronucléaire.

Agents antifongiques

Les thiazoles, une classe de composés apparentés à notre molécule cible, ont présenté diverses activités biologiques. En modifiant la structure, les chercheurs peuvent explorer les propriétés antifongiques. Par exemple, la conversion de composés similaires en 5-(2-substitué-1,3-thiazol-5-yl)-2-alcoxybenzamides et 5-(2-N-(aryl substitué)-1,3-thiazol-5-yl)-2-alcoxy benzamides a conduit à une activité antifongique prometteuse .

Synthèse évolutive

Le protocole actuel offre une évolutivité facile et une excellente économie atomique, utilisant des réactifs de départ facilement disponibles. Cette approche durable est précieuse pour la production à grande échelle .

Liaison à la rainure mineure

Le composé 14m a démontré une forte affinité de liaison avec l'ADN bicaténaire, en particulier dans la rainure mineure. Il forme un complexe stable par extinction statique, ce qui en fait un outil potentiel pour cibler l'ADN des cellules tumorales .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors .

Mode of Action

It has been suggested that similar compounds may bind with high affinity to their targets , potentially leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Activité Biologique

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F3N4O2S, and it has a molecular weight of approximately 396.37 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains. In vitro tests revealed that certain thiadiazole derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. A study reported that certain 1,3,4-thiadiazole derivatives demonstrated promising antitumor activity with IC50 values ranging from 0.73 to 0.86 µg/mL against various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives has been extensively studied to optimize their biological efficacy. Modifications on the thiadiazole ring and the introduction of various substituents have shown to enhance antimicrobial and anticancer activities. For instance, the incorporation of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability, which are crucial for biological activity .

Case Studies

- Antimycobacterial Activity : In a study focusing on antimycobacterial activity against Mycobacterium tuberculosis, compounds similar to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide were evaluated under different culture conditions. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains of Mtb .

- In Vivo Studies : In vivo pharmacokinetic studies demonstrated that certain thiadiazole derivatives could achieve significant bioavailability when administered orally. For example, one derivative was shown to maintain effective plasma concentrations above the MIC for over 24 hours in animal models . This suggests potential for clinical application in treating infections.

Summary of Findings

| Activity Type | Target Organisms | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Low micromolar range | Potent against Gram-positive and Gram-negative bacteria |

| Anticancer | Various cancer cell lines | 0.73 - 0.86 µg/mL | Induces apoptosis in cancer cells |

| Antimycobacterial | Mycobacterium tuberculosis | Variable | Enhanced efficacy with structural modifications |

Propriétés

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-3-1-2-4-10(9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-5-6-8/h1-4,8H,5-7H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTJJUDPGNCHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.